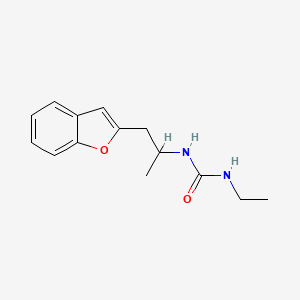

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which is made up of a benzene ring fused to a furan ring .

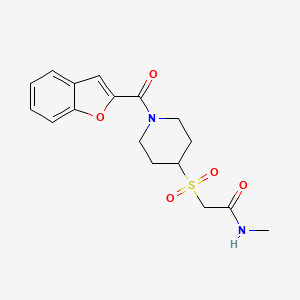

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propyl group, and an ethylurea group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The benzofuran ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran ring might influence its optical properties .科学的研究の応用

Synthesis and Evaluation as Potential Agents

A novel series of benzofuran derivatives including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and derived compounds were synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities. Notably, certain compounds exhibited significant reduction in viral cytopathic effects, indicating potential utility in anti-HIV applications. Additionally, some derivatives showed mild antifungal activity, although significant anticancer activity was not observed in this series (S. Rida et al., 2006).

Antibacterial and Antifungal Agents

Aryl (5-substituted benzofuran-2-yl) carbamate derivatives were synthesized and demonstrated promising antimicrobial activities. The compounds were tested against a variety of Gram-positive and Gram-negative bacteria as well as fungi, with some showing potent antimicrobial activity comparable to standard antibiotics. This highlights the potential of benzofuran derivatives as effective antimicrobial agents (S. N. Budhwani et al., 2017).

Antioxidant and Antibacterial Studies

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and showed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds also exhibited significant antibacterial activities against specific strains, suggesting their potential as antioxidant and antibacterial agents (S. Shankerrao et al., 2013).

Corrosion Inhibition

1-Benzoyl-3,3-disubstituted thiourea derivatives were investigated as inhibitors for the corrosion of mild steel in acidic media. The study demonstrated the efficiency of these compounds as corrosion inhibitors, which could have implications in industrial applications to protect metals from corrosive environments (M. Gopiraman et al., 2012).

Diversity-Oriented Synthesis

Efficient synthetic protocols were developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active molecules, including drugs. The diversity-oriented synthesis approach aimed to achieve variation in physicochemical properties, resulting in lead-like compounds that could be further explored for various biological activities (Liena Qin et al., 2017).

将来の方向性

特性

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGJXYRWUPULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)